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Compound of Interest

Compound Name: 1-Ethynylpyrazole

Cat. No.: B1339652

Executive Summary

1-Ethynylpyrazole (1-Ethynyl-1H-pyrazole) is a specialized "ynamine-type" building block that
offers a unique vector for diversifying the pyrazole pharmacophore. Unlike the more common
C-substituted variants (e.g., 4-ethynylpyrazole), the N-ethynyl motif allows for the construction
of 1,4-disubstituted 1,2,3-triazoles directly linked to the pyrazole nitrogen. This connectivity is
chemically distinct, creating a rigid, planar, and electron-modulated biaryl system often utilized
as a bioisostere for amides or esters in kinase inhibitors and anti-infectives.

This guide provides a validated workflow for the synthesis of 1-ethynylpyrazole (for labs
where commercial stock is unavailable) and its application in Copper-Catalyzed Azide-Alkyne
Cycloaddition (CUAAC) to generate bioactive scaffolds.

Chemical Properties & Safety Profile

The N-alkynyl bond in 1-ethynylpyrazole confers unique electronic properties. While typical
ynamines are electron-rich and hydrolytically unstable, the electron-withdrawing nature of the
pyrazole ring stabilizes the N-C=C linkage, though it remains more reactive than C-alkynes.
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Property Specification
CAS Number 103244-40-2
Structure Pyrazole-N-C=C-H
Molecular Weight 92.10 g/mol
Physical State Colorless to pale yellow liquid/low-melting solid
Reactivity Class Electron-deficient ynamine / Dipolarophile
Storage 2-8°C, under Argon (hygroscopic)
Safety Warning:

o Explosion Hazard: Like all low-molecular-weight acetylenes, 1-ethynylpyrazole possesses
high energy density. Avoid heating neat above 80°C.

e lodonium Salts: The synthesis protocol below uses hypervalent iodine reagents, which can
be shock-sensitive when dry. Handle with care behind a blast shield.

Protocol A: Synthesis of 1-Ethynylpyrazole
Use this protocol if commercial stock is unavailable or to synthesize substituted derivatives.

Mechanism: Direct N-alkynylation of azoles with alkynyl halides is often low-yielding due to
competitive polymerization. The Alkynyliodonium Salt method is the gold standard for high-
yielding, mild N-alkynylation.

Materials

e Substrate: 1H-Pyrazole (1.0 equiv)
e Reagent: Ethynyl(phenyl)iodonium tosylate (1.1 equiv)
o Base: Cesium Carbonate (

) (1.2 equiv)
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e Solvent: Anhydrous Dichloromethane (DCM) or DMF
e Atmosphere: Argon or Nitrogen

Step-by-Step Procedure

e Preparation: Flame-dry a 50 mL round-bottom flask and cool under argon.
e Dissolution: Add 1H-pyrazole (68 mg, 1.0 mmol) and

(391 mg, 1.2 mmol) to anhydrous DCM (10 mL). Stir at 0°C for 15 minutes to deprotonate
the pyrazole.

o Addition: Add ethynyl(phenyl)iodonium tosylate (440 mg, 1.1 mmol) in one portion. The
reaction is initially heterogeneous.

o Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4—6 hours.
Monitor by TLC (the iodonium salt spot will disappear).

o Workup: Filter the mixture through a pad of Celite to remove inorganic salts. Wash the pad
with DCM.

 Purification: Concentrate the filtrate in vacuo (do not heat above 30°C). Purify via flash
column chromatography (Silica gel, Hexanes/EtOAc gradient). 1-Ethynylpyrazole typically
elutes early due to low polarity compared to the parent pyrazole.

Yield Expectation: 75-85% isolated yield.

Protocol B: "Click" Ligation (CuUAAC)

Application: Synthesis of Pyrazole-Triazole Bioactive Scaffolds.

This reaction couples 1-ethynylpyrazole with an organic azide to form a 1-(1-substituted-1,2,3-
triazol-4-yl)pyrazole. This motif mimics the adenine core in ATP-competitive kinase inhibitors.

Materials

o Alkyne: 1-Ethynylpyrazole (1.0 equiv)
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e Azide: Benzyl azide (or drug scaffold azide) (1.0 equiv)
o Catalyst Source:

(5 mol%)

e Reductant: Sodium Ascorbate (10 mol%)

e Ligand (Optional but Recommended): TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-
yl)methyllamine) (5 mol%) to protect Cu(l) from oxidation.

Solvent: t-BuOH/Water (1:1) or DMSO/Water (for lipophilic substrates).

Step-by-Step Procedure

e Setup: In a 4 mL glass vial, dissolve 1-ethynylpyrazole (1.0 mmol) and the organic azide
(2.0 mmol) in t-BuOH (2 mL).

o Catalyst Prep: In a separate tube, mix

solution (0.5 M, 100 pL) and Sodium Ascorbate solution (0.5 M, 200 pL). The solution should
turn bright yellow/orange (active Cu(l)).

e Initiation: Add the Cu/Ascorbate mixture to the reaction vial. Add water (2 mL) to
homogenize.

 Incubation: Stir vigorously at room temperature for 12 hours.

o Note: Do not heat N-ethynyl species with copper if possible, as oxidative coupling (Glaser)
can compete.

e Quenching: Dilute with EtOAc (10 mL) and wash with 10%

(to remove copper).

« |solation: Dry organic layer over

, concentrate, and recrystallize from Ethanol/Water.
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Mechanistic Pathway & Logic

The following diagram illustrates the convergent synthesis of the bioactive scaffold.
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Caption: Workflow for converting pyrazole to a triazole-linked bioactive scaffold via the 1-
ethynyl intermediate.

Bioactive Context & Applications

The N-Triazolyl-Pyrazole moiety generated by this protocol is a privileged scaffold in medicinal
chemistry:

» Kinase Inhibition: The triazole nitrogen atoms can accept hydrogen bonds from the kinase
hinge region (e.g., in JAK or Aurora kinase inhibitors), while the pyrazole ring provides a rigid
spacer for directing the "tail" of the inhibitor into the hydrophobic pocket.

o Metabolic Stability: Unlike amide bonds, the triazole linker is resistant to proteases and
hydrolysis in vivo.

» Solubility: The high nitrogen count increases the polarity and aqueous solubility of the drug
candidate compared to a biphenyl analog.

Troubleshooting Table
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Issue Probable Cause Solution

Use strictly anhydrous DCM;

Low Yield (Step A) Moisture in solvent dry

before use.

) o Increase Sodium Ascorbate to
Dark/Black Reaction (Step B) Copper oxidation
20 mol% or degas solvents.

o ) ) Avoid acidic workups; store 1-
Missing Alkyne Peak (NMR) Hydrolysis of Ynamine
ethynylpyrazole at -20°C.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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